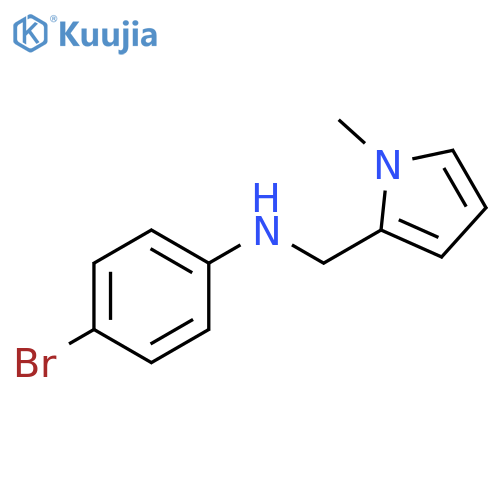

Cas no 1040074-32-5 (4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

1040074-32-5 structure

商品名:4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-methanamine, N-(4-bromophenyl)-1-methyl-

- 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

-

- インチ: 1S/C12H13BrN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3

- InChIKey: XGJGGWLYVZURDA-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC=C1CNC1=CC=C(Br)C=C1

4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162502-0.05g |

4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 0.05g |

$624.0 | 2023-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371300-2.5g |

4-Bromo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |

1040074-32-5 | 95% | 2.5g |

¥36640 | 2023-03-01 | |

| Ambeed | A1051053-1g |

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 95% | 1g |

$541.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371300-500mg |

4-Bromo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |

1040074-32-5 | 95% | 500mg |

¥16679 | 2023-03-01 | |

| Enamine | EN300-162502-2.5g |

4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 2.5g |

$1454.0 | 2023-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992897-1g |

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 95% | 1g |

¥3717.0 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371300-250mg |

4-Bromo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |

1040074-32-5 | 95% | 250mg |

¥15977 | 2023-03-01 | |

| Enamine | EN300-162502-5.0g |

4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 5g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-162502-5000mg |

4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 5000mg |

$1406.0 | 2023-09-22 | ||

| Enamine | EN300-162502-10000mg |

4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1040074-32-5 | 10000mg |

$2085.0 | 2023-09-22 |

4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1040074-32-5 (4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1040074-32-5)4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

清らかである:99%

はかる:1g

価格 ($):487.0